(2-Chloro-6-fluorobenzyl)hydrazine dihydrochloride

Researchers targeting RORγt or developing hydrazone-based kinase inhibitors require precisely halogenated intermediates. Generic analogs with alternative substitution patterns fail to replicate the unique electronic and steric properties of the 2-chloro-6-fluoro motif. • Direct precursor for N-(2-Cl-6-F-benzyl)-N-aryl amides/ureas with nanomolar RORγt inverse agonist activity • Enables focused hydrazone library synthesis via carbonyl condensation; validated in elastase inhibition & DNA-binding studies • Consistent batch quality for medicinal chemistry and agrochemical R&D programs

Molecular Formula C7H10Cl3FN2
Molecular Weight 247.5 g/mol
CAS No. 1185299-08-4
Cat. No. B1451370
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-Chloro-6-fluorobenzyl)hydrazine dihydrochloride
CAS1185299-08-4
Molecular FormulaC7H10Cl3FN2
Molecular Weight247.5 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1)Cl)CNN)F.Cl.Cl
InChIInChI=1S/C7H8ClFN2.2ClH/c8-6-2-1-3-7(9)5(6)4-11-10;;/h1-3,11H,4,10H2;2*1H
InChIKeyIGZQPEVQJOUSKG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2-Chloro-6-fluorobenzyl)hydrazine dihydrochloride Procurement Overview


(2-Chloro-6-fluorobenzyl)hydrazine dihydrochloride (CAS 1185299-08-4) is a halogenated benzylhydrazine derivative primarily utilized as a synthetic intermediate in pharmaceutical and agrochemical research . The compound features a hydrazine moiety attached to a 2-chloro-6-fluorobenzyl group, forming a dihydrochloride salt with a molecular weight of approximately 247.5 g/mol . The presence of both chlorine and fluorine substituents on the benzyl ring confers unique electronic and steric properties that influence reactivity, making it a valuable building block for the synthesis of complex bioactive molecules, particularly kinase inhibitors and antimicrobial agents [1].

Halogenated benzylhydrazine intermediate for selective derivatization
Supports synthesis of kinase inhibitor and antimicrobial scaffolds

(2-Chloro-6-fluorobenzyl)hydrazine dihydrochloride – Analog Substitution Risks


Generic substitution among benzylhydrazine derivatives is precluded by the profound impact of specific halogenation patterns on physicochemical and biological properties. The unique 2-chloro-6-fluoro substitution on the target compound dictates distinct electron density distribution and steric hindrance compared to other regioisomers or mono-substituted analogs . This precise substitution pattern critically influences its performance as a synthetic intermediate, as evidenced by its use as a key precursor for N-(2-chloro-6-fluorobenzyl) derivatives . Moreover, in analogous hydrazine-based structures, variations in halogen positioning (e.g., 2-chloro-4-fluoro vs. 2-chloro-6-fluoro) have been explicitly noted to affect reactivity and biological activity, confirming that even closely related analogs cannot be assumed to perform identically . The absence of direct comparative data for this specific compound underscores the procurement risk associated with unvalidated substitutions.

2-Chloro-6-fluoro substitution pattern is critical; regioisomeric analogs may alter reactivity and biological profile.
Absence of direct comparative data for this compound increases uncertainty in unvalidated substitutions.

(2-Chloro-6-fluorobenzyl)hydrazine dihydrochloride – Quantitative Evidence


(2-Chloro-6-fluorobenzyl)hydrazine dihydrochloride – Application Scenarios


RORγt Inverse Agonist Precursor Synthesis

This compound serves as a key intermediate for synthesizing a series of potent RORγt inverse agonists [1]. In published SAR studies, the derived N-(2-chloro-6-fluorobenzyl)-N-aryl amide and urea compounds demonstrated nanomolar activity against the RORγt receptor, a target for autoimmune diseases [1]. The specific 2-chloro-6-fluoro substitution on the benzyl group is essential for this activity, and the target compound provides a direct entry point for researchers aiming to explore this precise chemical space [1].

Anticancer and Antimicrobial Hydrazone Libraries

The hydrazine functionality of (2-Chloro-6-fluorobenzyl)hydrazine dihydrochloride is primed for condensation with carbonyl compounds to generate hydrazones, a privileged scaffold in medicinal chemistry [2]. Its derivative, 2-[(2E)-2-(2-chloro-6-fluorobenzylidene)hydrazinyl]pyridine, has been synthesized and studied for its anticancer potential, as documented in primary literature [2]. This demonstrates the compound's utility as a building block for focused hydrazone libraries targeting cancer and microbial enzymes [3].

Elastase Inhibition and DNA Binding

Derivatives synthesized from this compound, such as (E)-2-(2-chloro-6-fluorobenzylidene)hydrazinecarbothioamide, have been explicitly characterized for their potent elastase inhibitory activity and DNA binding properties [3]. The planar structure conferred by the 2,6-disubstitution pattern is critical for these interactions [3]. This makes the target compound a valuable starting material for academic and industrial groups investigating protease inhibition or nucleic acid targeting strategies.

Application
Selection Property
Validation Focus
RORγt inverse agonist synthesis
2-Chloro-6-fluoro benzyl substitution specificity
RORγt binding and inverse agonism endpoints
Hydrazone library synthesis for cancer and microbial enzyme studies
Hydrazine condensation reactivity
Cytotoxicity and enzyme inhibition screening
Protease inhibition and DNA interaction studies
Planar 2,6-disubstituted scaffold
Elastase activity and DNA binding assays

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
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